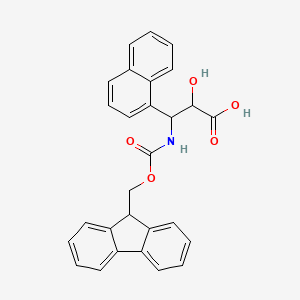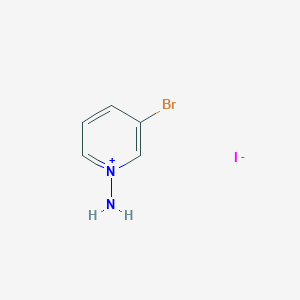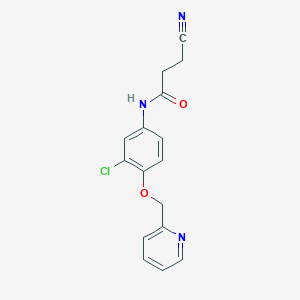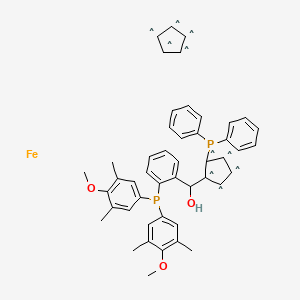
N-Boc-3,5-dichloro-L-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-3,5-dichloro-L-tyrosine: is a derivative of L-tyrosine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the phenyl ring is substituted with chlorine atoms at the 3 and 5 positions. This compound is commonly used as an intermediate in the synthesis of peptides and other biologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-3,5-dichloro-L-tyrosine typically involves the protection of the amino group of 3,5-dichloro-L-tyrosine with a Boc group. This is achieved by reacting 3,5-dichloro-L-tyrosine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under mild conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: N-Boc-3,5-dichloro-L-tyrosine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Deprotection Reactions: TFA or HCl in solvents like ethyl acetate or dioxane are used for Boc deprotection.
Major Products Formed:
Substitution Reactions: Products with various functional groups replacing the chlorine atoms.
Deprotection Reactions: 3,5-dichloro-L-tyrosine is formed after Boc removal.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Boc-3,5-dichloro-L-tyrosine is used as a building block in the synthesis of complex organic molecules and peptides. It serves as a protected amino acid that can be incorporated into peptide chains without interfering with other functional groups .
Biology and Medicine: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. It is also used in the development of peptide-based drugs and therapeutic agents .
Industry: The compound is used in the pharmaceutical industry for the synthesis of peptide drugs and other bioactive molecules. It is also used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of N-Boc-3,5-dichloro-L-tyrosine involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Once the desired peptide is synthesized, the Boc group can be removed to reveal the free amino group, allowing the peptide to interact with its biological targets .
Vergleich Mit ähnlichen Verbindungen
- N-Boc-3,4-dichloro-L-phenylalanine
- N-Boc-3,5-dichloro-L-phenylalanine
- N-Boc-3,5-dibromo-L-tyrosine
Comparison: N-Boc-3,5-dichloro-L-tyrosine is unique due to the specific positioning of chlorine atoms on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. Compared to its analogs with different halogen substitutions or positions, this compound may exhibit distinct properties and applications .
Eigenschaften
Molekularformel |
C14H17Cl2NO5 |
|---|---|
Molekulargewicht |
350.2 g/mol |
IUPAC-Name |
3-(3,5-dichloro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17Cl2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20) |
InChI-Schlüssel |
GRNLRGVZPAASPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)Cl)O)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl (7S,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B12104067.png)
![9-((3aS,4S,6aR)-5-Fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B12104074.png)
![6-[2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one](/img/structure/B12104075.png)
![7-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B12104082.png)







![ethyl 2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]acetate](/img/structure/B12104122.png)
![16-Acetyl-12-methyl-23-(2-methylbut-3-en-2-yl)-3,11,14,16-tetrazahexacyclo[12.10.0.02,11.04,9.015,23.017,22]tetracosa-2,4,6,8,17,19,21-heptaene-10,13-dione](/img/structure/B12104145.png)
![[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] benzoate](/img/structure/B12104146.png)
